An In-depth Technical Guide to 3-Bromomethylphenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromomethylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromomethylphenylboronic acid, a bifunctional organoboron compound, has emerged as a pivotal building block in modern organic synthesis. Its unique structure, featuring both a reactive bromomethyl group and a versatile boronic acid moiety, allows for sequential and site-selective transformations. This dual reactivity makes it an invaluable tool in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 3-Bromomethylphenylboronic acid, offering insights for its effective utilization in research and development.
Chemical Properties and Structure
3-Bromomethylphenylboronic acid is a white to tan crystalline powder. Its structural arrangement, with the bromomethyl and boronic acid groups in a meta-relationship on the phenyl ring, dictates its reactivity and utility in synthesis.
| Property | Value | Source(s) |
| CAS Number | 51323-43-4 | [1][2] |
| Molecular Formula | C₇H₈BBrO₂ | [3] |
| Molecular Weight | 214.85 g/mol | [2] |
| Melting Point | 224-228 °C | [4] |
| Appearance | White to tan crystalline powder | [5] |
| Solubility | Soluble in methanol and other common organic solvents like ethanol and dimethyl sulfoxide (DMSO). | [3] |
| Stability | Stable under recommended storage conditions (2-8°C, dry, well-ventilated).[4] |
graph "3-Bromomethylphenylboronic_acid_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Substituents B [label="B(OH)₂", pos="2.8,1.25!", fontcolor="#4285F4"]; Br [label="CH₂Br", pos="-2.8,-1.25!", fontcolor="#EA4335"];
// Aromatic hydrogens (optional, for context) H2 [label="H", pos="-2.1,1.3!"]; H4 [label="H", pos="0,-2.3!"]; H5 [label="H", pos="2.1,-1.3!"]; H6 [label="H", pos="0,2.3!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; C3 -- Br;
// Aromatic hydrogens bonds (optional) C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6;
// Double bonds (approximated with overlapping edges) C1 -- C2 [style=invis]; C3 -- C4 [style=invis]; C5 -- C6 [style=invis]; node [shape=circle, style=filled, fillcolor="#FFFFFF", label="", width=0.5, height=0.5, pos="0,0!"]; }graphy to yield 3-Bromomethylphenylboronic acid.graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="3-Bromobenzyl Bromide in THF"]; B [label="Lithiation with n-BuLi at -78°C"]; C [label="Borylation with Triisopropyl Borate"]; D [label="Acidic Workup (HCl)"]; E [label="Purification"]; F [label="3-Bromomethylphenylboronic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F; }Caption: Synthetic workflow for 3-Bromomethylphenylboronic acid.
Applications in Organic Synthesis
The dual functionality of 3-Bromomethylphenylboronic acid makes it a versatile reagent for the construction of complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds between the phenyl ring and various organic halides or triflates. [6][7]This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
This is a general protocol that can be adapted for specific substrates. [7] Step 1: Reaction Setup
To a reaction vessel, add the aryl halide (1.0 eq.), 3-Bromomethylphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
Step 2: Reaction
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Workup and Purification
The reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
The mixture is washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography to yield the desired biaryl compound.
Applications in Medicinal Chemistry
3-Bromomethylphenylboronic acid is a key intermediate in some synthetic routes to Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. [8][9][10]In these routes, the boronic acid is used in a Suzuki coupling reaction to form the central biphenyl core of the drug molecule. The bromomethyl group is then utilized for a subsequent alkylation step to complete the synthesis.
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. The benzimidazole scaffold is a common feature in many PARP inhibitors, and 3-Bromomethylphenylboronic acid can be used to introduce this and other key structural motifs through a combination of Suzuki coupling and subsequent cyclization or substitution reactions. [4][11][12]
Applications in Materials Science
The boronic acid group can reversibly bind with diols, a property that has been exploited in the development of fluorescent sensors for saccharides and other biologically important molecules. [13][14][15]3-Bromomethylphenylboronic acid can be incorporated into fluorescent molecules, where the bromomethyl group serves as a handle for attachment to a fluorophore or a solid support.
Phenylboronic acid-functionalized polymers are being explored as "smart" materials for drug delivery systems. [6][16][17]These polymers can respond to changes in glucose concentration or pH, making them suitable for the controlled release of drugs like insulin. The bromomethyl group of 3-Bromomethylphenylboronic acid allows for its incorporation into polymer chains through polymerization or post-polymerization modification.
Safety and Handling
3-Bromomethylphenylboronic acid is an irritant to the eyes, skin, and respiratory system. [3]It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
3-Bromomethylphenylboronic acid is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive bromomethyl group and a boronic acid moiety enables a wide range of chemical transformations, making it an indispensable tool for the synthesis of complex molecules in medicinal chemistry and materials science. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in the development of novel pharmaceuticals, functional materials, and other advanced chemical entities.
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